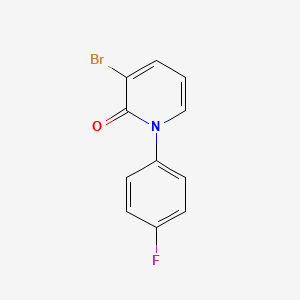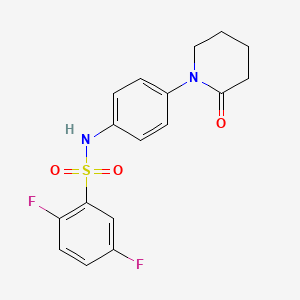![molecular formula C21H23N3OS B2408048 2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide CAS No. 851132-14-4](/img/structure/B2408048.png)
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide” is a chemical compound with the formula C13 H15 N3 O2 S . It is a non-polymer component . The compound is part of the class of organic compounds known as imidazoles .
Molecular Structure Analysis
The molecular structure of the compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfanyl group attached to the imidazole ring .Physical And Chemical Properties Analysis
The compound has a formal charge of 0 and a formula weight of 277.342 Da . It is a non-polymer component . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Host for Anions
Imidazole containing bisphenols, similar in structure to 2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide, have been studied for their capacity to act as versatile hosts for anions. The bisphenol and its salts with various acids demonstrate strong intramolecular hydrogen bonds and extensive hydrogen-bonded structures, indicating potential utility in anion encapsulation and interaction studies (Nath & Baruah, 2012).
Crystal Structure and Biological Studies
Derivatives of imidazole, akin to the compound , have been characterized for their molecular structures and biological activities. These studies include observations of intermolecular hydrogen bonding and assessments of antibacterial and antioxidant activities, demonstrating the compound's relevance in biological and chemical research (Karanth et al., 2019).
Antibacterial and Enzymatic Inhibition
Research on N-substituted derivatives of related compounds has shown significant antibacterial activity against various bacterial strains and moderate inhibition of specific enzymes. These findings highlight the potential of similar compounds in the development of new antibacterial agents and enzymatic inhibitors (Siddiqui et al., 2014).
Corrosion Inhibition
Studies on benzimidazole derivatives, structurally related to the compound , have explored their use as corrosion inhibitors. These derivatives show promising results in protecting metals like carbon steel from corrosion, indicating potential industrial applications (Rouifi et al., 2020).
Anticancer Activities
Derivatives of imidazole have been synthesized and tested for anticancer activities. Some of these compounds exhibit significant activity against various cancer cell lines, particularly melanoma types. This suggests potential applications in cancer research and treatment (Duran & Demirayak, 2012).
Acidity Constants Determination
Research on imidazole derivatives includes determining their acidity constants via UV spectroscopic studies. Understanding the protonation sites and pKa values of these compounds is crucial for their application in various chemical and pharmaceutical fields (Duran & Canbaz, 2013).
Mechanism of Action
properties
IUPAC Name |
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-4-17-5-7-18(8-6-17)23-20(25)14-26-21-22-9-10-24(21)19-12-15(2)11-16(3)13-19/h5-13H,4,14H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEGGASEQOYXAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2407965.png)
![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2407966.png)
![2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B2407970.png)
![N-[4-(methylsulfanyl)benzyl]-1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2407971.png)

![(3-(1H-tetrazol-1-yl)phenyl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407976.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2407981.png)
![N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2407982.png)
![2-(benzylsulfanyl)-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2407983.png)
![(1,3-dimethyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2407984.png)



![5-[3-(2-Tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2407988.png)